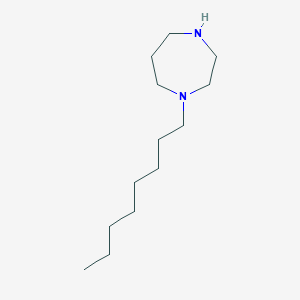
1-Octyl-1,4-diazepane
概要
説明
1-Octyl-1,4-diazepane is a derivative of 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds . These compounds are associated with a wide range of biological activities . The molecular formula of 1-Octyl-1,4-diazepane is C13H28N2 .
Synthesis Analysis
1,4-Diazepines, including 1-Octyl-1,4-diazepane, can be synthesized from N-propargylamines . This approach has seen significant growth in recent years due to its high atom economy and shorter synthetic routes .Molecular Structure Analysis
1,4-Diazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza-) normally in 1 and 4 positions .Chemical Reactions Analysis
1,4-Diazepines are actively involved in various chemical reactions due to their medicinal importance . The synthetic schemes and reactivity of 1,4-diazepines have been a subject of study for many decades .科学的研究の応用
Anti-Microbial Activity
1-Octyl-1,4-diazepane derivatives have been studied for their potential anti-microbial activity . In a study, these compounds were synthesized and tested against gram-positive (Staphylococcus aureus, Bacillus Subtills, Bacillus megaterium) and gram-negative (Escherichia coli, Pseudonymous, Shigella sp.) bacteria . Some of the compounds showed higher activity against all the tested strains .
Quantum Chemical Modelling
Quantum chemical modelling is another application of 1-Octyl-1,4-diazepane derivatives . The compounds were optimized using DFT computations at the B3LYP/6-31G (d, p) theoretical level . The energy values of molecular orbitals were visualized using optimized geometries .
Molecular Docking
Molecular docking is used to assess the interaction of 1-Octyl-1,4-diazepane derivatives with target proteins . In a study, Auto Dock Vina 1.2.0 was used to assess molecular docking against two target proteins, Bacillus subtilis (PDB ID: 6UF6) and Protease Vulgaris (PDB ID: 5HXW) .
Synthesis from N-Propargylamines
1-Octyl-1,4-diazepane can be synthesized from N-propargylamines . Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years .
Biocatalytic Access
Biocatalytic methods have been developed for the construction of chiral 1,4-diazepanes . This method involves imine reductase-catalyzed intramolecular reductive amination of the corresponding compounds .
ADME Analysis
ADME (Absorption, Distribution, Metabolism, and Excretion) analysis is performed on 1-Octyl-1,4-diazepane derivatives to anticipate future pharmacokinetic and pharmacodynamic benefits and drawbacks of these promising therapeutic candidates .
作用機序
Target of Action
1-Octyl-1,4-diazepane is a derivative of the 1,4-diazepane class of compounds . The primary targets of this class of compounds are the gamma-aminobutyric acid (GABA) receptors, which are the major inhibitory neurotransmitters in the brain . The enhancement of GABA activity results in anticonvulsant, anxiolytic, sedative, muscle relaxant, and amnesic properties .
Mode of Action
1-Octyl-1,4-diazepane, like other 1,4-diazepanes, mediates its central nervous system (CNS) depressant activity through the neurotransmitter GABA . It binds to GABA A receptors and potentiates the inhibitory action of GABA . This potentiation results in the enhancement of the inhibitory signals in the CNS, leading to the various therapeutic effects of the compound.
Biochemical Pathways
The biochemical pathways affected by 1-Octyl-1,4-diazepane involve the GABAergic system . By enhancing the activity of GABA, the compound increases the inhibitory signals in the CNS. This can lead to a decrease in neuronal excitability and an increase in the threshold for seizures, thereby providing an anticonvulsant effect. Additionally, the enhancement of GABA activity can lead to anxiolytic and sedative effects.
Pharmacokinetics
Other 1,4-diazepanes, such as diazepam, have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of these compounds is further prolonged by the even longer half-life of their principal active metabolites . Similar ADME properties could be expected for 1-Octyl-1,4-diazepane, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of 1-Octyl-1,4-diazepane’s action are primarily related to its enhancement of GABA activity. This can lead to a decrease in neuronal excitability, providing an anticonvulsant effect. Additionally, the compound can induce anxiolytic and sedative effects due to its enhancement of inhibitory signals in the CNS .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-octyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-2-3-4-5-6-7-11-15-12-8-9-14-10-13-15/h14H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPYZFDONNNPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307954 | |
| Record name | 1-octyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octyl-1,4-diazepane | |
CAS RN |
54256-47-2 | |
| Record name | NSC197218 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-octyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



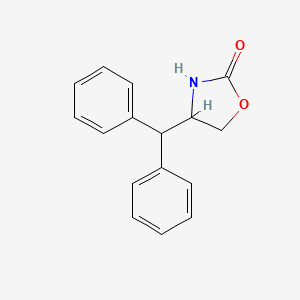
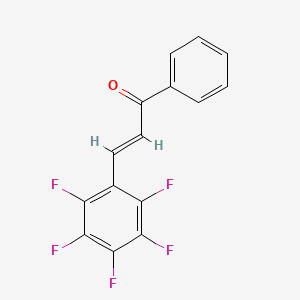
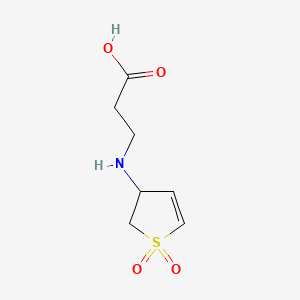
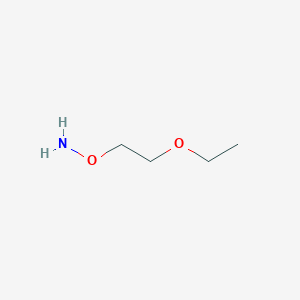
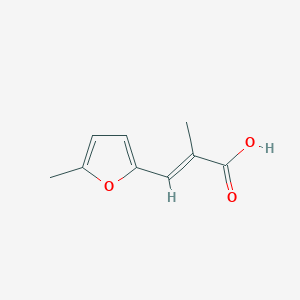
![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)
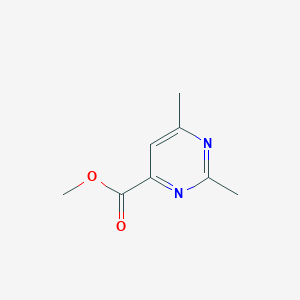
![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)
![2-nitro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B3144038.png)


![2-({4-[(3,5-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3144076.png)

